Esculentin-1-OR1
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
GIFSKISGKAIKNLFIKGAKNVGKEVGMDVVRTGIDVVGCKIKGEC |
Origin of Product |
United States |
Research on Isolation, Biosynthesis, and Genetic Aspects of Esculentin 1 Or1
Methodologies for Isolation and Purification of Esculentin-1-OR1 and Related Peptides from Biological Samples
The isolation and purification of this compound and similar peptides from amphibian skin secretions is a multi-step process designed to separate individual peptides from a complex mixture. The skin secretions of frogs from the Odorrana genus contain a diverse peptidome, requiring precise biochemical techniques for characterization bohrium.comnih.gov.
The standard procedure begins with the collection of skin secretions. This is typically achieved through a non-lethal method, such as mild electrical stimulation, which causes the frog to release the contents of its granular glands bohrium.com. The collected secretion is then lyophilized (freeze-dried) to preserve the peptides.
The primary method for separating the peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The lyophilized crude secretion is dissolved in an appropriate solvent and injected into the HPLC system. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous acidic solution (like trifluoroacetic acid) is used to elute the peptides from a C18 column. Peptides are separated based on their hydrophobicity, and the eluate is monitored by UV absorbance, usually at 214 nm plos.orgportlandpress.com. Each peak in the resulting chromatogram represents one or more peptide components.
Fractions corresponding to specific peaks are collected automatically. To identify the fraction containing the peptide of interest and determine its structure, the collected fractions are subjected to mass spectrometry. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular mass of the peptides in each fraction portlandpress.com. Fractions containing a peptide with a mass corresponding to a potential esculentin (B142307) are then analyzed further using tandem mass spectrometry (MS/MS) for sequencing nih.govplos.org. This fragmentation analysis provides the primary amino acid sequence of the peptide, confirming its identity as this compound or a related variant.
| Step | Methodology | Purpose | Reference Example |
|---|---|---|---|
| 1. Sample Collection | Mild electrical stimulation or norepinephrine (B1679862) injection | Induce release of skin secretion from granular glands. | General method for amphibian peptide recovery bohrium.com |
| 2. Sample Preparation | Lyophilization (Freeze-Drying) | Preserve peptide integrity and prepare for analysis. | Standard practice in peptidomics nih.gov |
| 3. Fractionation | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separate the complex mixture of peptides based on hydrophobicity. | Isolation of Vasorelaxin from Odorrana schmackeri plos.org |
| 4. Mass Analysis | MALDI-TOF Mass Spectrometry | Determine the molecular mass of peptides in each HPLC fraction. | Identification of OSTI from Odorrana schmackeri portlandpress.com |
| 5. Sequencing | Tandem Mass Spectrometry (MS/MS) | Determine the primary amino acid sequence of the purified peptide. | Sequencing of Nigrocin-2 peptides from Odorrana species nih.gov |
Investigation of Biosynthetic Pathways and Precursor Processing for this compound
Amphibian skin peptides like this compound are not synthesized directly. Instead, they are produced as part of a larger precursor protein, which is then enzymatically processed to release the mature, active peptide. The investigation of these biosynthetic pathways relies on molecular cloning techniques to deduce the full precursor structure from its encoding mRNA nih.gov.
The typical precursor protein for antimicrobial peptides in the Odorrana genus has a conserved architecture. It consists of several distinct domains:
Signal Peptide: An N-terminal sequence of 22-24 amino acids that directs the precursor protein into the endoplasmic reticulum for secretion. This domain is highly conserved among related peptide families nih.gov.
Acidic Spacer Domain: An acidic region that follows the signal peptide. It is thought to play a role in preventing the active peptide from damaging the host's own cells before secretion.
Processing Site: A specific cleavage site, almost always a Lys-Arg (lysine-arginine) dipeptide, that is recognized by proprotein convertases.
Mature Peptide: The C-terminal domain that becomes the final, biologically active peptide (e.g., this compound) after cleavage at the processing site.
For many peptides in the esculentin and brevinin families, there is often a "Rana box," a C-terminal sequence that forms a disulfide-bridged cyclic domain in the mature peptide mdpi.comresearchgate.net. The precursor for this compound is expected to follow this same structural organization, as demonstrated by studies of other peptides from Odorrana species plos.orgportlandpress.comnih.gov.
| Domain | Characteristics | Function | Reference Example |
|---|---|---|---|
| Signal Peptide | ~22-24 hydrophobic amino acids at the N-terminus. | Targets the precursor for secretion. | Precursor for OSTI in O. schmackeri portlandpress.com |
| Acidic Spacer | Region rich in acidic residues (Asp, Glu). | May stabilize the precursor and prevent premature activity. | Precursors from Odorrana ishikawae nih.gov |
| Processing Site | Canonical Lys-Arg (K-R) sequence. | Recognition site for enzymatic cleavage. | Precursors from Odorrana ishikawae nih.gov |
| Mature Peptide | C-terminal sequence that becomes the active peptide. | The final bioactive product (e.g., this compound). | Precursor for Vasorelaxin in O. schmackeri plos.org |
Molecular Cloning and Expression Studies of this compound Encoding Genes
The genetic basis of this compound is investigated through molecular cloning, a set of methods used to isolate and replicate the specific gene (in the form of cDNA) that encodes the peptide's precursor wikipedia.org. A key innovation in this field was the discovery that the skin secretion itself contains stable mRNA transcripts from the granular glands, which can be used as a template for cloning nih.gov. This "shotgun" cloning approach has greatly accelerated the discovery of novel peptides from amphibian skin.
The process involves several key steps:
RNA Extraction: Total RNA is extracted from the lyophilized skin secretion.
cDNA Synthesis: A cDNA library is synthesized from the extracted mRNA using reverse transcriptase. A 3'-RACE (Rapid Amplification of cDNA Ends) primer that binds to the poly(A) tail of the mRNA is typically used.
PCR Amplification: The specific cDNA encoding the peptide precursor is amplified via PCR. This requires a degenerate 5'-primer designed to target the highly conserved signal peptide sequence found across many amphibian AMP families. The combination of this specific 5'-primer and the general 3'-RACE primer allows for the amplification of full-length precursor cDNAs.
Cloning and Sequencing: The amplified PCR products are ligated into a cloning vector, which is then used to transform bacteria (like E. coli). The bacteria are cultured, and colonies containing the recombinant plasmid are selected. The plasmids are then isolated and sequenced to reveal the nucleotide sequence of the precursor-encoding gene portlandpress.commdpi.com.
Expression studies of these genes, often conducted using recombinant systems, allow for the production of larger quantities of the peptide for functional assays. The gene encoding the mature peptide can be cloned into an expression vector (e.g., pET32c(+)) and expressed in a host like E. coli mednexus.org. This provides a sustainable source of the peptide for further research, bypassing the need for repeated collection from the animal source.
Structural Characterization and Structure Activity Relationship Sar Studies of Esculentin 1 Or1
Primary Structure Analysis and Sequence Homology of Esculentin-1-OR1 Analogues
Esculentin-1 (B1576701) is a family of antimicrobial peptides (AMPs) originally isolated from the skin of frogs. nih.govresearchgate.net These peptides are characterized by a sequence of 46 amino acids and a C-terminal loop. nih.gov The primary structures of esculentin-1a (B1576700) and esculentin-1b (B1576697) are highly conserved, differing by only a single amino acid at position 11. nih.govmdpi.com
Several shorter, synthetic analogues of esculentin-1 have been developed to investigate their structure-activity relationships. Two notable analogues are Esc(1-21) and Esc(1-18), which correspond to the N-terminal 20 and 18 amino acids of esculentin-1a and esculentin-1b, respectively. nih.govmdpi.com These truncated versions have been shown to retain a broad spectrum of antimicrobial activity. mdpi.com
The primary sequence of Esc(1-21) is GIFSKLAGKKIKNLLISGLKG-NH2. uniroma1.itnih.gov Another derivative, Esc(1-21)-1c, was created with the introduction of two D-amino acids. nih.gov The amino acid sequences of these and other related peptides are detailed in the table below. The vast majority of anuran skin AMPs are cationic, a feature closely linked to their antibacterial properties, and have a high proportion of hydrophobic residues. researchgate.net
Impact of Terminal Modifications on this compound Biological Activity and Proteolytic Stability
Terminal modifications, such as N-terminal acetylation and C-terminal amidation, are common strategies to enhance the therapeutic potential of antimicrobial peptides. uniroma1.it
N-terminal Acetylation Studies
N-terminal acetylation involves the addition of an acetyl group to the N-terminus of a peptide. wikipedia.org This modification can increase the peptide's stability against proteases. uniroma1.it The process changes the chemical properties of the protein, making it more hydrophobic. wikipedia.org While not extensively documented specifically for this compound, N-terminal acetylation is a known method for improving the proteolytic resistance of peptides. frontiersin.org This modification can also influence a protein's structure and dynamics, potentially increasing the α-helicity of the N-terminal region. nih.gov
C-terminal Amidation Effects
C-terminal amidation is a common feature in naturally occurring peptides and is frequently employed in synthetic peptide design to improve efficacy and stability. uniroma1.itnih.gov This modification provides greater stability against degradation by enzymes in the body. nih.gov For many antimicrobial peptides, C-terminal amidation is crucial for their biological activity. It can increase the peptide's net positive charge and stabilize its amphipathic α-helical structure, which is often important for interacting with and disrupting microbial membranes. uniroma1.itnih.gov In the case of Esculentin-1a(1-21)NH2, the C-terminal amide is a key feature of its design. uniroma1.it Studies on other peptides have shown that C-terminal amidation can lead to higher membrane disruptive ability and, consequently, enhanced antibacterial activity. nih.gov
Role of Stereochemical Modifications (D-amino Acids) in this compound Derivative Functionality
The incorporation of D-amino acids, which are non-standard amino acid stereoisomers, is a valuable strategy to protect peptides from degradation by host proteases that typically recognize and cleave peptide bonds between L-amino acids. uniroma1.it
Influence on Alpha-Helical Content and Membrane Interaction
The introduction of D-amino acids into an L-amino acid peptide sequence can disrupt or alter its secondary structure, particularly the α-helical content. nih.gov The degree of destabilization of the α-helix depends on the specific D-amino acid and its position within the peptide sequence. capes.gov.br While a stable α-helical structure is often correlated with the ability of an AMP to perturb and lyse mammalian cell membranes, a reduction in helicity can sometimes lead to a more favorable therapeutic profile by decreasing cytotoxicity. uniroma1.it The substitution of L-amino acids with their D-enantiomers can influence the peptide's interaction with the bacterial cell wall components. rcsb.org For instance, the diastereomer Esc(1-21)-1c, which contains two D-amino acids, showed a different interaction profile with bacterial cell wall components compared to its all-L-amino acid counterpart. rcsb.org
Modulation of Biostability against Proteases
A significant advantage of incorporating D-amino acids into peptide sequences is the enhanced resistance to proteolytic degradation. uniroma1.itbiorxiv.org Host proteases are specific for L-amino acids, making peptides with D-amino acid substitutions less susceptible to cleavage. uniroma1.it This increased stability can prolong the half-life of the peptide in a biological environment. For example, a derivative of Esc(1-21) named Esc(1-21)-1c, which contains two D-amino acids (D-Leu at position 14 and D-Ser at position 17), was found to be significantly more resistant to degradation by bacterial and human elastase compared to the all-L-amino acid version. uniroma1.itnih.gov This enhanced stability is a critical factor for the potential therapeutic application of these peptides. uniroma1.it
Compound Names Mentioned
Based on a comprehensive review of the available scientific literature, there is insufficient specific data to generate an article on the chemical compound “this compound” that adheres to the detailed structural and content requirements of the request.
Searches for "this compound" and its associated accession number (AP01861) did not yield specific research findings regarding its hydrophobicity, cationicity, conformational analysis, or its interactions within membrane environments.
While there is extensive research on related peptides such as Esculentin-1a, Esculentin-1b, and their fragments [e.g., Esc(1-21) and Esc(1-18)], this information cannot be used to describe this compound without violating the strict instruction to focus solely on the specified compound. The available literature, for instance, details the higher cationicity of Esc(1-21) compared to Esc(1-18) and confirms their α-helical structures in membrane-mimicking environments, but no such parallel data exists for this compound in the search results. nih.govnih.gov
Therefore, the generation of a scientifically accurate article focusing exclusively on the structural characterization and structure-activity relationship of this compound is not possible at this time due to the absence of specific published data on this particular peptide.
Research on the Biological Activities of Esculentin 1 Or1 and Its Analogues
Antimicrobial Efficacy and Spectrum Research
The esculentin-1 (B1576701) family of peptides demonstrates a wide range of antimicrobial activity, targeting bacteria and fungi. imrpress.compensoft.net Their efficacy is largely attributed to their cationic and amphipathic properties, which facilitate interaction with and disruption of microbial cell membranes. vulcanchem.com Analogues like Esculentin-1-OR5 are noted for their potent activity against both Gram-negative and Gram-positive bacteria. vulcanchem.com
Activity against Gram-Negative Bacterial Pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli O157:H7)
Esculentin-1 analogues have shown significant efficacy against clinically relevant Gram-negative pathogens. The derivative Esc(1-21), a 21-residue peptide from esculentin-1a (B1576700), is particularly potent against Pseudomonas aeruginosa and Escherichia coli. pensoft.netplos.org Studies have demonstrated that Esc(1-21) exhibits strong bactericidal effects against multiple strains of P. aeruginosa, including multidrug-resistant clinical isolates and those from cystic fibrosis patients, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µM. pensoft.net The killing action is rapid, with a 99.9% reduction in bacterial viability observed within 15 minutes of exposure. pensoft.net
Similarly, both Esc(1-21) and another derivative, Esc(1-18), are active against the enterohemorrhagic E. coli O157:H7. nih.govnih.gov Esc(1-21) demonstrates a stronger inhibitory effect, with MIC values of 4 µM, compared to 32 µM for Esc(1-18). nih.gov
| Peptide | Organism | MIC (µM) | Reference |
| Esc(1-21) | P. aeruginosa (reference & MDR strains) | 4 - 8 | pensoft.net |
| Esc(1-21) | E. coli K12 | 2 | nih.gov |
| Esc(1-21) | E. coli O157:H7 | 4 | nih.gov |
| Esc(1-18) | E. coli K12 | 16 | nih.gov |
| Esc(1-18) | E. coli O157:H7 | 32 | nih.gov |
Activity against Gram-Positive Bacterial Pathogens (e.g., Bacillus subtilis, Staphylococcus aureus)
While many esculentin (B142307) derivatives show primary strength against Gram-negative bacteria, strategic modifications can enhance their activity against Gram-positive pathogens. figshare.com The parent peptide Esc(1-21) has been reported to have poor efficacy against Gram-positive strains. figshare.com However, a single amino acid substitution, replacing Glycine at position 8 with α-aminoisobutyric acid (Aib), created an analogue with potent activity against Staphylococcus aureus, including multidrug-resistant clinical isolates. figshare.com This modified peptide also demonstrated activity against Bacillus subtilis. The mechanism for this enhanced activity is linked to a more stable α-helical structure. figshare.com
| Peptide Analogue | Organism | Activity | Reference |
| [Aib⁸]Esc(1-21) | S. aureus (including MDR strains) | Active | figshare.com |
| [Aib⁸]Esc(1-21) | B. subtilis | Active | figshare.com |
Antifungal/Anti-Yeast Activity (e.g., Candida albicans)
The antimicrobial spectrum of the esculentin family extends to fungi. Derivatives such as Esc(1-21) and Esc(1-18) have been found to be active against the yeast Candida albicans. nih.govresearchgate.net This broad-spectrum capability, encompassing both bacteria and fungi, highlights the therapeutic potential of these peptides in treating a variety of microbial infections. imrpress.com
Cellular Migration and Tissue Remodeling Research with Esculentin-1-OR1 Derivatives
Research into the biological activities of this compound and its derivatives has revealed significant potential in promoting cellular migration and tissue remodeling. These peptides have been the focus of studies investigating their effects on various cell types and the underlying molecular mechanisms.
A derivative of the frog-skin antimicrobial peptide esculentin-1a, identified as esculentin-1a(1-21)NH2, has been shown to significantly stimulate the migration of immortalized human keratinocytes (HaCaT cells). plos.orgnih.gov This pro-migratory activity was observed over a broad range of concentrations, from 0.025 to 4 μM. plos.orgnih.gov Notably, the stimulatory effect of esculentin-1a(1-21)NH2 on keratinocyte migration was found to be more efficient than that of the human cathelicidin (B612621) LL-37. plos.orgnih.gov The activity of this peptide is also preserved in primary human epidermal keratinocytes, where it was found to promote the re-epithelialization of a "wound" gap. plos.org At a concentration of 10 μM, the peptide completely restored the integrity of the primary human keratinocyte monolayer within 20 hours. plos.org
Table 1: Effect of Esculentin-1a(1-21)NH2 on Keratinocyte Migration
| Cell Type | Peptide Concentration | Outcome | Reference |
|---|---|---|---|
| Immortalized Human Keratinocytes (HaCaT) | 0.025 - 4 μM | Significant stimulation of cell migration | plos.orgnih.gov |
The therapeutic potential of Esculentin-1a derived peptides extends to the repair of bronchial epithelium, which is often damaged in pulmonary infections. researchgate.net Specifically, esculentin-1a(1-21)NH2 and its diastereomer, Esc(1-21)-1c, have demonstrated the ability to stimulate the wound repair process in airway epithelial cells. researchgate.netnih.gov This is achieved through the promotion of cell migration. researchgate.netresearchgate.net Studies have shown that these peptides can counteract the inhibitory effect of Pseudomonas lipopolysaccharide on the wound healing activity of the airway epithelium, a condition that mimics infection. researchgate.netnih.gov Furthermore, these peptides have been shown to be effective in promoting the migration of bronchial cells that express either a functional or a defective form of the cystic fibrosis transmembrane conductance regulator (CFTR). researchgate.netnih.gov
Table 2: Pro-migratory Effects of Esculentin-1a(1-21)NH2 and its Diastereomer on Lung Epithelial Cells
| Peptide | Cell Type | Key Finding | Reference |
|---|---|---|---|
| Esculentin-1a(1-21)NH2 | Bronchial Epithelial Cells (functional and mutated CFTR) | Stimulates wound repair by promoting cell migration. | researchgate.netresearchgate.net |
The mechanism underlying the pro-migratory effects of Esculentin-1a derived peptides involves the activation of key signaling pathways. Research has demonstrated that the peptide-induced migration of human keratinocytes is dependent on the activation of the Epidermal Growth Factor Receptor (EGFR) and the STAT3 protein. plos.orgnih.gov The use of specific inhibitors has confirmed that the activation of EGFR is a crucial step in this process. plos.orgnih.gov Similarly, in bronchial epithelial cells, the promotion of cell migration by these peptides occurs through an indirect activation of the EGFR, which is mediated by metalloproteinases. researchgate.net Further investigation revealed an increased expression of metalloproteinase-9 at both the gene and protein levels in peptide-treated bronchial epithelial cells. researchgate.net The involvement of EGFR in the peptide-induced migration of bronchial cells was further confirmed by experiments where pre-incubation with an EGFR inhibitor led to a clear inhibition of pseudo-wound closure. nih.gov
Promotion of Lung Epithelial Cell Migration
Immunomodulatory Investigations of this compound (Mechanistic Studies)
Beyond their effects on cell migration, this compound and its analogues have been investigated for their immunomodulatory properties, particularly their ability to modulate inflammatory responses in macrophage models.
Studies on the diastereomer of esculentin-1a(1-21)NH2, Esc(1-21)-1c, have revealed its ability to modulate the secretion of pro-inflammatory cytokines. researchgate.net In the context of bronchial epithelial cells, it was found that both esculentin-1a(1-21)NH2 and Esc(1-21)-1c enhanced the production of interleukin-8 (IL-8). researchgate.netresearchgate.net This cytokine plays a role in the re-epithelialization process. researchgate.net The broader family of coumarins, to which the core structure of related compounds belongs, has also been studied for its immunomodulatory effects. Esculetin (B1671247), a 6,7-dihydroxycoumarin, has been shown to augment nitric oxide production and iNOS gene expression in LPS-treated macrophages. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Esculentin-1a(1-21)NH2 | |
| LL-37 | |
| Esc(1-21)-1c |
Mechanistic Investigations into the Action of Esculentin 1 Or1
Mechanisms of Microbial Membrane Permeabilization and Disruption
The primary mode of action for many antimicrobial peptides (AMPs), including Esculentin-1-OR1 and its derivatives, involves the permeabilization and disruption of microbial cell membranes. nih.govresearchgate.net This process is multifaceted, beginning with the initial attraction of the peptide to the microbial surface and culminating in the loss of membrane integrity.
Electrostatic Interactions with Anionic Microbial Membranes
The initial and critical step in the antimicrobial action of this compound is the electrostatic interaction between the cationic peptide and the negatively charged components of microbial membranes. nih.gov Microbial membranes are rich in anionic molecules such as phosphatidylglycerol, which provides a net negative charge that attracts the positively charged AMPs. researchgate.netnih.gov This attraction is a key determinant of the peptide's selectivity for microbial cells over host cells, which typically have zwitterionic outer membranes. rcsb.org The higher cationicity of peptides like Esculentin(1-21) compared to its shorter isoforms is attributed to additional basic residues, which enhances its interaction with the negatively charged phospholipids (B1166683) of the bacterial membrane. mdpi.com This strong electrostatic binding is considered a primary driving force for the subsequent disruptive events. imrpress.com
Hydrophobic Interactions and Peptide Insertion into Lipid Bilayers
Following the initial electrostatic binding, hydrophobic interactions play a crucial role in the insertion of the peptide into the lipid bilayer. researchgate.netresearchgate.net The amphipathic nature of this compound, possessing both hydrophobic and hydrophilic regions, facilitates this process. uniroma1.it The hydrophobic face of the peptide interacts with the lipid acyl chains within the membrane core, while the hydrophilic face remains associated with the polar head groups of the phospholipids and the aqueous environment. libretexts.orgwikilectures.eu This insertion disrupts the ordered structure of the lipid bilayer, a fundamental step leading to membrane permeabilization. researchgate.net The presence of at least 50% hydrophobic amino acids is a common feature of frog skin-derived AMPs and is a prerequisite for their lytic activity. imrpress.com
Formation of Membrane Pores and Perturbations
The insertion of this compound peptides into the microbial membrane leads to the formation of pores or general perturbations that compromise the membrane's barrier function. researchgate.netmdpi.com While the precise structure of these pores can vary, they effectively create channels that allow the leakage of ions and essential metabolites from the cytoplasm and the influx of external molecules, ultimately leading to cell death. unina.it Scanning electron microscopy has visualized the morphological changes induced by these peptides, showing significant damage to the bacterial cell envelope. nih.gov The formation of these membrane-disrupting structures is a hallmark of the lytic mechanism of many AMPs. ucl.ac.uk
Kinetics of Cytoplasmic Membrane Permeabilization
The process of membrane permeabilization by this compound derivatives is notably rapid. researchgate.netnih.gov Time-kill assays and fluorescence-based permeabilization assays, such as the Sytox Green assay, have demonstrated that significant membrane disruption occurs within minutes of peptide exposure. nih.govnih.gov For instance, Esculentin(1-21) has been shown to cause a 99% reduction in viable E. coli cells within 30 minutes. nih.gov The kinetics are dose-dependent, with higher peptide concentrations leading to faster and more extensive membrane damage. uniroma1.itnih.gov This rapid action is a significant advantage, as it may reduce the likelihood of resistance development. nih.gov
| Peptide | Organism | Concentration | Time for 99% Killing | Reference |
| Esc(1-21) | E. coli O157:H7 | 4 x MIC | 30 min | nih.gov |
| Esc(1-18) | E. coli O157:H7 | 4 x MIC | 45 min | nih.gov |
| Kanamycin | E. coli O157:H7 | 4 x MIC | 75 min | nih.gov |
Correlation of Membrane Thinning with Alpha-Helicity
The adoption of an alpha-helical structure upon interacting with the membrane is strongly correlated with the peptide's ability to perturb and thin the lipid bilayer. rcsb.orguniroma1.it Circular dichroism studies have confirmed that esculentin (B142307) peptides adopt an alpha-helical conformation in membrane-mimicking environments. mdpi.comnih.gov This secondary structure is crucial for the peptide's amphipathic character, which facilitates its insertion and alignment within the membrane. nih.govbiorxiv.org The insertion of these alpha-helical peptides can induce a local thinning of the membrane, a phenomenon that has been observed for Esculentin(1-21). rcsb.org Interestingly, modifications that reduce the alpha-helical content of the peptide, such as the introduction of D-amino acids, have been shown to decrease its cytotoxic activity. rcsb.org
Research on Intracellular Targets and Cellular Processes Affected by this compound
While the primary mechanism of action for this compound is membrane disruption, there is growing evidence that this and other AMPs may also have intracellular targets. imrpress.commdpi.com Once the membrane is breached, the peptide can enter the cytoplasm and interfere with essential cellular processes. pnas.org
Research on derivatives like Esculentin-1b(1-18) has suggested that for some of these peptides, the bacterial membrane remains the major target, with limited impact on the bacterium's protein expression profile. capes.gov.br However, studies on Saccharomyces cerevisiae treated with an Esculentin-1a (B1576700) derivative revealed that the peptide could affect the expression of specific genes and modulate the synthesis of proteins involved in the metabolism of cell membranes and bioenergetics, even without causing immediate cell death. core.ac.uk This suggests that at sub-lethal concentrations, these peptides might induce a cellular stress response.
Furthermore, some AMPs have been found to inhibit DNA and protein synthesis, chaperone-assisted protein folding, and enzymatic activity. imrpress.com For Esculentin-1a derived peptides, there is also evidence of interaction with cellular processes in host cells, such as promoting bronchial cell migration through the activation of the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for wound healing. researchgate.netnih.gov This indicates a dual role for these peptides, acting as both antimicrobial and cell-modulating agents.
Interactions with Nucleic Acids (DNA, RNA)
While direct membrane disruption is a primary mechanism for many AMPs, studies on esculentin derivatives suggest that interactions with intracellular components, including nucleic acids, also play a significant role. imrpress.comnih.gov Upon traversing the bacterial membrane, peptides like this compound can engage with DNA and RNA. This interaction is facilitated by the peptide's cationic nature, which promotes binding to the negatively charged phosphate (B84403) backbone of nucleic acids. nih.govuniroma1.it This binding can interfere with crucial cellular processes such as DNA replication and transcription, ultimately contributing to cell death. The ability of a fluorescent dye, which is impermeable to intact membranes, to enter the cell and bind to intracellular nucleic acids is a common method to assess membrane permeabilization and subsequent interaction with DNA. nih.gov
Modulation of Protein Synthesis
Evidence suggests that some antimicrobial peptides can inhibit protein synthesis. uniroma1.it For instance, the proline-rich antimicrobial peptide Bac7 has been shown to interfere with the expression of stress genes involved in protein synthesis at sub-lethal concentrations. uniroma1.it While direct evidence for this compound specifically inhibiting ribosome function is still emerging, the broader class of AMPs has been shown to target ribosomal subunits and hinder the translation process. frontiersin.orguniroma1.it This disruption of protein production would severely compromise essential cellular functions and contribute to the peptide's antimicrobial efficacy.
Binding to Intracellular Enzymes and Proteases
Beyond nucleic acids and ribosomes, this compound and its analogues may also interact with various intracellular enzymes and proteases. nih.gov The internalization of the peptide exposes it to the cytoplasmic milieu, where it can bind to and potentially inhibit the function of essential enzymes. nih.gov For example, the diastereomer of a related peptide, Esc(1-21)-1c, is more resistant to degradation by bacterial and human elastases, which are virulence factors released by some bacteria. nih.gov This suggests that the parent peptide could be a substrate for such proteases, and its binding could represent a form of intracellular inactivation of bacterial virulence factors. Furthermore, the stereochemistry of the peptide can influence its binding to intracellular components, potentially making it more or less available to exert its antimicrobial effects. nih.gov
Regulation of (p)ppGpp Levels and Virulence Gene Expression
A key aspect of the intracellular action of esculentin-derived peptides involves the modulation of the stringent response, a bacterial stress response mechanism mediated by the alarmones guanosine (B1672433) pentaphosphate (ppGpp) and guanosine tetraphosphate (B8577671) (pppGpp), collectively known as (p)ppGpp. nih.govwikipedia.orglibretexts.org These molecules regulate the expression of a wide array of genes, including those involved in virulence and biofilm formation. frontiersin.orgnih.govmdpi.com
Studies have shown that esculentin derivatives can interact with (p)ppGpp. nih.govresearchgate.net This interaction is hypothesized to lower the intracellular pool of (p)ppGpp, possibly through hydrolysis, which in turn inhibits the stringent response. nih.gov The consequence of this inhibition is the upregulation of operons like flhDC, which are involved in flagellar synthesis and motility. nih.gov This increased motility can, in turn, inhibit biofilm formation. nih.gov
Furthermore, research on Escherichia coli O157:H7 has demonstrated that esculentin-derived peptides can upregulate the expression of genes such as csrA and hha, which positively influence the flhDC operon. nih.gov The expression of virulence-related genes, such as those within the Locus of Enterocyte Effacement (LEE) in pathogenic E. coli, has also been shown to be affected by esculentin derivatives. iss.it Specifically, genes like espAD and ler, which are crucial for the attaching and effacing phenotype, are positively regulated in the presence of these peptides. iss.it
Table 1: Effect of Esculentin-1 (B1576701) Derivatives on Gene Expression in E. coli O157:H7
| Gene/Operon | Function | Effect of Peptide Treatment | Reference |
| flhDC | Master regulator of flagellar synthesis | Upregulated | nih.gov |
| fliC | Flagellin protein | Upregulated | nih.gov |
| csrA | Global regulator, influences biofilm formation | Upregulated | nih.gov |
| hha | Modulator of gene expression, influences biofilm formation | Upregulated | nih.gov |
| spoT | (p)ppGpp hydrolase/synthase | Induced | nih.gov |
| relA | (p)ppGpp synthase | Unchanged | nih.gov |
| nirB | Nitrite reductase, involved in NO production | Induced | nih.gov |
| espAD | LEE-encoded virulence factors | Upregulated | iss.it |
| ler | LEE-encoded transcriptional activator | Upregulated | iss.it |
Cell Wall Targeting Mechanisms
The primary interaction of this compound with a bacterial cell is with its outer envelope. The bacterial cell wall presents a formidable barrier that the peptide must overcome to reach the cytoplasmic membrane and intracellular targets. uniroma1.itrcsb.org The composition of the cell wall, particularly the presence of lipopolysaccharide (LPS) in Gram-negative bacteria, can significantly influence the peptide's activity. nih.govunisi.it
Studies on Pseudomonas aeruginosa spheroplasts (bacterial cells lacking a cell wall) have been instrumental in dissecting the role of the cell wall in the peptide's mechanism. uniroma1.itrcsb.org Differences in the bactericidal activity between esculentin isomers have been attributed to their varying interactions with cell wall components. rcsb.org It is suggested that the initial binding to and perturbation of the cell wall is a critical step that precedes membrane disruption and internalization. rcsb.org
pH-Dependent Activity Profiles of this compound Analogues
The antimicrobial activity of many AMPs can be influenced by environmental factors, including pH. mdpi.comnih.gov The pH of an environment can affect the net charge of a peptide, its structure, and its ability to interact with bacterial membranes. uclan.ac.ukuclan.ac.uk
Research on Esc(1-21), a derivative of esculentin-1a, has shown that its antimicrobial activity against Gram-negative bacteria is only slightly diminished as the pH of the medium becomes more acidic (from 7.5 to 6.0). mdpi.comnih.gov This is in contrast to some conventional antibiotics, which can lose significant activity under acidic conditions. researchgate.net The ability to retain activity in acidic environments is a promising feature, as the microenvironment of some infections can be acidic. researchgate.net
Conversely, studies on a linearized version of esculentin-2EM have demonstrated an alkaline optimum for its antibacterial activity. uclan.ac.ukuclan.ac.uk As the pH increased from 6 to 8, the peptide adopted a more α-helical structure in the presence of bacterial membranes, leading to enhanced membrane penetration and lysis. uclan.ac.ukuclan.ac.uk This suggests that different members of the esculentin family and their analogues can have distinct pH-activity profiles, which could be exploited for targeted therapeutic applications.
Table 2: pH-Dependent Activity of Esculentin Analogues
| Peptide | Organism | pH Effect | Observation | Reference |
| Esc(1-21) | Gram-negative bacteria | Acidic pH (6.0-7.5) | Slight decrease in activity (2 to 4-fold higher MIC) | mdpi.comnih.gov |
| Linearized Esculentin-2EM | Gram-positive bacteria | Alkaline pH (6.0-8.0) | Increased α-helicity, membrane penetration, and lysis | uclan.ac.ukuclan.ac.uk |
Research Methodologies and Model Systems Utilized in Esculentin 1 Or1 Studies
Peptide Synthesis and Purification Strategies for Academic Research
For research purposes, Esc(1-21) and its analogues are typically produced through chemical synthesis rather than isolation from natural sources. The most common method employed is the stepwise solid-phase peptide synthesis (SPPS). nih.govplos.orgnih.gov This technique involves assembling the peptide chain sequentially while the C-terminal end is anchored to an insoluble polymer resin. plos.org
The standard protocol utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the Fmoc group serves to protect the amine group of each amino acid as it is added to the growing peptide chain. plos.orgnih.govnih.gov This process consists of repeated cycles of deprotection (removing the Fmoc group) and coupling (adding the next protected amino acid). plos.org
Once the full 21-amino acid sequence is assembled, the peptide is cleaved from the solid resin. plos.org The resulting crude product contains the desired peptide along with various impurities. Therefore, a critical purification step is required. This is almost universally achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.govnih.gov In this technique, the crude peptide solution is passed through a column (commonly a C18 column) and separated based on hydrophobicity. nih.govplos.org A gradient of an organic solvent, such as acetonitrile, in an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) is used to elute the components. nih.govplos.org Fractions are collected, and those containing the pure peptide are identified. This method consistently yields Esc(1-21) with a purity of greater than 95-98%. mdpi.comnih.govnih.gov Finally, the molecular mass of the purified peptide is verified using mass spectrometry to confirm its identity. mdpi.comnih.govnih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
Understanding the three-dimensional structure of Esc(1-21) is crucial for explaining its biological activity. Researchers employ several advanced spectroscopic techniques to determine its conformation, particularly in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. researchgate.net For Esc(1-21), studies using 2D-NMR techniques have been particularly insightful. frontiersin.org Experiments have revealed that in a simple aqueous solution, Esc(1-21) does not have a defined structure and exists in a disordered or "random coil" state. researchgate.netnih.gov
However, when placed in a membrane-mimicking environment, such as in the presence of lipopolysaccharide (LPS) micelles, the peptide undergoes a significant conformational change. researchgate.netnih.gov Transferred nuclear Overhauser effect spectroscopy (tr-NOESY) has been used to study the peptide's structure when bound to these micelles. nih.gov These studies demonstrated that Esc(1-21) adopts a well-defined amphipathic alpha-helical conformation upon interacting with the lipid environment. frontiersin.orgresearchgate.net This helical structure is believed to be essential for its antimicrobial function.
Circular Dichroism and Other Optical Spectroscopies
Circular Dichroism (CD) spectroscopy is another key technique used to investigate the secondary structure of peptides like Esc(1-21). uniroma1.itmdpi.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on structural motifs like alpha-helices and random coils. mdpi.com
CD analysis of Esc(1-21) corroborates the findings from NMR studies. uniroma1.it In aqueous buffers, the CD spectrum of Esc(1-21) is characteristic of a random coil conformation. uniroma1.itresearchgate.net However, in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or lipid vesicles, the spectrum changes dramatically to one that indicates a predominantly alpha-helical structure. frontiersin.orguniroma1.it The degree of helicity often increases with the concentration of the membrane-mimicking agent. frontiersin.org These results strongly support the model that Esc(1-21) is unstructured in solution but folds into its active helical form upon encountering a bacterial membrane. uniroma1.it
Microbiological and Cellular Assays for Functional Characterization
To evaluate the antimicrobial efficacy of Esc(1-21), a suite of standardized microbiological assays is used. These tests quantify the peptide's ability to inhibit bacterial growth and to kill bacteria directly.
Determination of Minimal Inhibitory Concentrations (MIC) and Minimal Bactericidal Concentrations (MBC)
The Minimal Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. It is defined as the lowest concentration of the peptide that prevents the visible growth of a microorganism. mdpi.com The MIC of Esc(1-21) is typically determined using a broth microdilution method. mdpi.comnih.gov In this assay, serial twofold dilutions of the peptide are prepared in a liquid growth medium (like Mueller-Hinton broth) in 96-well plates. nih.gov Each well is then inoculated with a standardized concentration of bacteria (e.g., 5 x 10^5 Colony Forming Units per milliliter, CFU/mL). mdpi.com After incubation for 16-24 hours, the plates are inspected, and the MIC is recorded as the lowest peptide concentration in a well with no visible turbidity. mdpi.comnih.gov
Following the MIC determination, the Minimal Bactericidal Concentration (MBC) can be assessed. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. uniroma1.it To determine the MBC, a small volume from the wells of the MIC assay that show no visible growth is spread onto an agar (B569324) plate. mdpi.com After further incubation, the concentration of the peptide that results in no bacterial colony growth on the agar is identified as the MBC. mdpi.com For Esc(1-21) and its derivatives, the MBC is often found to be equal to or twice the value of the MIC against susceptible strains. mdpi.com
Table 1: MIC and MBC Values of Esculentin (B142307) Derivatives Against E. coli This table presents data from a single study for illustrative purposes. Values can vary based on experimental conditions and the specific bacterial strain.
| Compound | Strain | MIC (µM) | MBC (µM) |
|---|---|---|---|
| Esc(1-21) | E. coli O157:H7 EDL933 | 4 | 8 |
| Esc(1-21) | E. coli K12 | 2 | 4 |
| Esc(1-18) | E. coli O157:H7 EDL933 | 32 | 64 |
| Esc(1-18) | E. coli K12 | 16 | 32 |
Data sourced from reference mdpi.com.
Time-Kill Kinetic Assays
Time-kill kinetic assays are performed to understand the rate at which an antimicrobial agent kills a bacterial population. uniroma1.it This provides insight into whether the compound is rapidly bactericidal or has a slower, more static effect. The assay involves incubating a known concentration of bacteria (e.g., 1 x 10^6 CFU/mL) with the peptide, typically at concentrations that are multiples of its MIC (e.g., 2x and 4x MIC). uniroma1.it
At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), aliquots are withdrawn from the mixture, serially diluted, and plated onto agar. nih.govuniroma1.it After incubation, the surviving colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point. nih.gov A compound is generally considered bactericidal if it causes a ≥3-log10 (or 99.9%) reduction in the initial CFU/mL. nih.gov
Studies on Esc(1-21) have consistently demonstrated rapid killing kinetics. For example, against P. aeruginosa, a 99.9% reduction in bacterial viability was observed within 15 minutes of exposure to the peptide at a concentration of 1 µM. nih.gov Similarly, against E. coli O157:H7, a 99% reduction in viable cells was achieved within 30 minutes at 4x the MIC. uniroma1.it These results highlight the peptide's potent and rapid bactericidal mode of action. nih.govuniroma1.it
Table 2: Time-Kill Kinetics of Esc(1-21) This table summarizes findings on the bactericidal speed of Esc(1-21) against different pathogens.
| Pathogen | Peptide Concentration | Time to Achieve Significant Killing | Killing Rate |
|---|---|---|---|
| P. aeruginosa | 1 µM | 15 minutes | 99.9% (≥3-log10 reduction) |
| E. coli O157:H7 | 4 x MIC | 30 minutes | 99% (2-log10 reduction) |
| S. aureus | 2 x MIC | 15 minutes | >99.9% (>3-log10 reduction) |
Data sourced from references nih.govuniroma1.itacs.org.
Compound Name Table
| Abbreviation / Name | Full Name |
| Esc(1-21) | Esculentin-1a(1-21)NH₂ |
| Esc(1-18) | Esculentin-1b(1-18)NH₂ |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| TFA | Trifluoroacetic acid |
| LPS | Lipopolysaccharide |
| TFE | Trifluoroethanol |
| MIC | Minimal Inhibitory Concentration |
| MBC | Minimal Bactericidal Concentration |
| RP-HPLC | Reverse-Phase High-Performance Liquid Chromatography |
| NMR | Nuclear Magnetic Resonance |
| CD | Circular Dichroism |
| tr-NOESY | Transferred Nuclear Overhauser Effect Spectroscopy |
| CFU | Colony Forming Unit |
Quantitative Biofilm Assays (e.g., Crystal Violet Staining)
A primary method for quantifying the antibiofilm activity of esculentin-derived peptides is the crystal violet (CV) staining assay. abcam.commdpi.com This technique provides a robust measure of total biofilm biomass. nih.gov The assay is typically performed in 96-well polystyrene plates where bacteria are cultured in a suitable medium to form biofilms. nih.gov These biofilms are then treated with varying concentrations of the peptides.
The general procedure involves several key steps:
After incubation, the planktonic (free-floating) cells are removed, and the wells are washed with a buffer like PBS to eliminate non-adherent cells. nih.gov
The remaining, adherent biofilm is stained with a solution of crystal violet (e.g., 0.1%), which binds to negatively charged components of the biofilm matrix and bacterial cells. abcam.comnih.gov
Following a short incubation period, the excess stain is washed away. nih.govresearchgate.net
The bound crystal violet is then solubilized using a solvent such as dimethyl sulfoxide (B87167) (DMSO) or 33% acetic acid. nih.govresearchgate.net
The absorbance of the resulting solution is measured with a spectrophotometer (e.g., at 595 nm), where the intensity is proportional to the biofilm biomass. nih.govbmglabtech.com
Studies have demonstrated that esculentin-derived peptides can significantly inhibit biofilm formation. For instance, both Esc(1-21) and Esc(1-18) have been shown to prevent the formation of Escherichia coli O157:H7 biofilms at sub-inhibitory concentrations. nih.govmdpi.com Esc(1-21) consistently displays a more potent inhibitory effect than Esc(1-18). mdpi.com
Table 1: Effect of Esculentin-Derived Peptides on E. coli Biofilm Formation
| Peptide | Target Organism | Concentration Used | Observed Effect | Reference |
|---|---|---|---|---|
| Esc(1-21) | E. coli O157:H7 EDL933 | 2 µM (½ MIC) | Strongly inhibited biofilm formation. | nih.gov |
| Esc(1-18) | E. coli O157:H7 EDL933 | 16 µM (½ MIC) | Inhibited biofilm formation. | nih.gov |
| Esc(1-21) | E. coli K12 | 1 µM (½ MIC) | Weaker inhibitory effect compared to EDL933 strain. | nih.gov |
| Esc(1-18) | E. coli K12 | 8 µM (½ MIC) | Weaker inhibitory effect compared to EDL933 strain. | nih.gov |
High-Resolution Imaging Techniques (e.g., Scanning Electron Microscopy for Biofilms)
To visually assess the structural and morphological effects of esculentin peptides on biofilms, high-resolution imaging techniques like Scanning Electron Microscopy (SEM) are employed. mdpi.comnih.gov SEM provides detailed images of the biofilm's three-dimensional architecture. ijpras.com
The preparation of biofilm samples for SEM analysis involves growing the biofilm on a suitable surface, such as glass coverslips. mdpi.comnih.gov The established biofilms, both treated and untreated, are then fixed, typically using a 2.5% glutaraldehyde (B144438) solution followed by a post-fixation step with 1% osmium tetroxide. mdpi.com After fixation, the samples are dehydrated through a series of solvent exchanges, dried, and coated with a conductive material like gold before being imaged in the microscope. nih.gov
SEM studies have provided visual confirmation of the disruptive effects of esculentin derivatives on bacterial biofilms. In studies on E. coli O157:H7, untreated biofilms appeared as dense communities of cells encased in a thick matrix of polysaccharide material. mdpi.com In contrast, biofilms grown in the presence of Esc(1-21) or Esc(1-18) showed a significantly reduced number of bacteria and a disrupted matrix, confirming the data from quantitative assays. mdpi.com Similar observations were made for Pseudomonas aeruginosa biofilms, where SEM images revealed that Esc(1-21) treatment led to a notable reduction in biofilm-colonized surfaces. researchgate.netnih.gov
Fluorescence-Based Membrane Permeabilization Assays (e.g., SYTOX Green)
Fluorescence-based assays are fundamental for determining if a peptide's antimicrobial activity involves damaging the bacterial cell membrane. The SYTOX Green assay is a widely used method for this purpose. mdpi.comnih.govnih.gov SYTOX Green is a high-affinity nucleic acid stain that is impermeable to cells with intact plasma membranes. thermofisher.com When a peptide like Esculentin-1-OR1 compromises the membrane integrity, the dye enters the cell, binds to intracellular DNA, and emits a strong fluorescent signal. mdpi.comnih.gov
In a typical assay, bacterial cells are suspended in a buffer and incubated with SYTOX Green dye to establish a baseline fluorescence. mdpi.comnih.gov The peptide is then added, and the change in fluorescence intensity is monitored over time using a microplate reader. mdpi.comnih.gov An increase in fluorescence is directly correlated with the extent of membrane damage. mdpi.com
Research has shown that esculentin-derived peptides induce membrane permeabilization in a dose- and time-dependent manner. mdpi.comnih.gov When tested against E. coli O157:H7, Esc(1-21) caused a rapid increase in fluorescence even at low concentrations (4 and 8 μM), while Esc(1-18) required higher concentrations to produce a significant effect. nih.govmdpi.com Similarly, in P. aeruginosa, Esc(1-21) was found to perturb the cytoplasmic membrane within the first 15 minutes of exposure. nih.gov These findings indicate that a key part of the peptides' mechanism of action is the disruption of the bacterial cytoplasmic membrane.
Table 2: Membrane Permeabilization Activity of Esculentin-Derived Peptides using SYTOX Green
| Peptide | Target Organism | Concentration Range Tested (µM) | Key Finding | Reference |
|---|---|---|---|---|
| Esc(1-21) | E. coli O157:H7 EDL933 | 2 - 64 | Fluorescent signal recorded within 5–10 min at 4 and 8 µM. | nih.govmdpi.com |
| Esc(1-18) | E. coli O157:H7 EDL933 | 2 - 64 | No significant fluorescence change at 4 and 8 µM; effect seen at 64 µM within 60 min. | nih.govmdpi.com |
| Esc(1-21) | P. aeruginosa PAO1 | 0.125 - 32 | Membrane perturbation occurred within the first 15 minutes and was dose-dependent. | nih.gov |
| Esc(1-18) | Candida albicans | Not specified, tested at 16 µM | Induced membrane permeabilization in yeast and hyphal forms. | nih.gov |
In Vitro Cellular Models for this compound Research
To understand the biological activity and selectivity of this compound, researchers utilize various in vitro cellular and cell-free models. These systems range from simplified bacterial structures to complex mammalian cell cultures and artificial membranes.
Bacterial Spheroplast Systems
Bacterial spheroplasts are cells from which the cell wall has been partially or completely removed, leaving the cytoplasmic membrane exposed. news-medical.net These are particularly useful models in antimicrobial peptide research to determine the specific target of a peptide. For instance, if a peptide is active against spheroplasts but not against intact Gram-negative bacteria, it suggests the peptide targets the cytoplasmic membrane but is normally blocked by the outer membrane and cell wall. news-medical.net
Spheroplasts can be used to characterize antibiotics and peptides that act by inhibiting cell wall biosynthesis. news-medical.net While direct studies using this compound on spheroplasts are not prominently detailed in the provided context, this model system is a standard tool for mechanistic studies of antimicrobial peptides. The use of spheroplasts could definitively confirm that the cytoplasmic membrane is a primary target for esculentin-derived peptides, independent of interactions with the outer cell wall components like lipopolysaccharide. Furthermore, studies on spheroplasts derived from Listeria monocytogenes have been used to evaluate vaccine potential, demonstrating their ability to fuse with antigen-presenting cells and deliver their contents, which facilitates a robust immune response. nih.gov
Mammalian Cell Lines for Selectivity and Mechanistic Studies (e.g., HaCaT Keratinocytes, Bronchial Epithelial Cells, Macrophages, Murine Fibroblasts)
To evaluate the selectivity and potential therapeutic applications of this compound peptides, various mammalian cell lines are used as models for human tissues.
HaCaT Keratinocytes and Murine Fibroblasts: The human keratinocyte cell line HaCaT and murine fibroblast cell lines (like L929 or NIH3T3) serve as models for skin and connective tissue. nih.govantibodyresearch.comresearchgate.net They are used to assess the cytotoxicity of peptides towards host cells, which is a critical measure of selectivity. The HaCaT line is known for its ability to differentiate and proliferate, making it a reproducible model for human keratinocytes. researchgate.net Co-cultures of HaCaT cells with fibroblast cell lines can create more complex, skin-like models to study effects on tissue regeneration or irritation. nih.gov
Bronchial Epithelial Cells: Cell lines such as those derived from cystic fibrosis (CF) patients (e.g., CFBE41o-) are crucial for studying infections of the respiratory tract, a key site for P. aeruginosa colonization. nih.gov Research has shown that Esc(1-21) and its diastereomer can promote the clearance of P. aeruginosa that has been internalized by bronchial epithelial cells. nih.gov This demonstrates a potential therapeutic application beyond simply killing extracellular bacteria, by targeting pathogens that hide within host cells. nih.gov
Macrophages: Macrophage cell lines, such as the human THP-1 or murine RAW264.7 and J774.1, are used to investigate the interaction of peptides with immune cells. antibodyresearch.comfrontiersin.org These models are essential for studying immunomodulatory properties and the ability of peptides to clear intracellular pathogens that survive within macrophages.
Liposome and Membrane Mimicking Systems
Liposomes and other artificial membrane systems are powerful cell-free tools for studying the biophysical interactions between peptides and lipid bilayers. researchgate.netmdpi.com These models allow researchers to isolate the peptide-membrane interaction from other cellular processes. By creating liposomes with specific lipid compositions, it is possible to mimic the distinct properties of bacterial versus mammalian cell membranes. elifesciences.orgunina.itcsic.es
Bacterial Membrane Mimics: These are typically formulated with a high content of negatively charged phospholipids (B1166683), such as phosphatidylglycerol (PG) or cardiolipin, reflecting the composition of bacterial membranes.
Mammalian Membrane Mimics: These are often composed of zwitterionic phospholipids like phosphatidylcholine (PC), along with cholesterol, to replicate the outer leaflet of mammalian plasma membranes. researchgate.net
Studies using these systems can reveal the peptide's binding affinity, its ability to penetrate the bilayer, and its mechanism of disruption (e.g., pore formation or membrane dissolution). Techniques like surface plasmon resonance (SPR) can be used with supported lipid bilayers to quantify the kinetics and affinity of peptide-membrane binding. researchgate.net This approach helps to explain the selectivity of peptides like this compound, which typically show a preferential interaction with the negatively charged membranes of bacteria over the more neutral membranes of mammalian cells.
In Vivo Non-Human Animal Models for Preclinical Investigations
Preclinical studies employing non-human animal models are crucial for evaluating the therapeutic potential of novel compounds in a living system. These models allow for the investigation of efficacy, and host response to a new agent. For this compound and its derivatives, various animal models have been utilized to assess their antimicrobial and protective effects against pathogenic microbes.
Caenorhabditis elegans Infection Model
The nematode Caenorhabditis elegans has emerged as a valuable in vivo model for studying host-pathogen interactions and for the preliminary screening of antimicrobial compounds. frontiersin.org Its simple structure, short lifespan, and well-defined genetics make it a convenient system for initial efficacy studies.
Research has demonstrated the effectiveness of the esculentin-derived peptide, Esculentin(1-18), in a C. elegans infection model. In studies involving infection with the multidrug-resistant bacterium Pseudomonas aeruginosa, Esculentin(1-18) was shown to significantly promote the survival of the infected nematodes. A key finding from these studies is that Esculentin(1-18) appears to exert its effect by permeating the membrane of the bacterial cells within the nematode host. This was a pioneering observation, demonstrating the ability of a cationic antimicrobial peptide to function at the membrane level within a living organism.
The utility of the C. elegans model was also extended to fungal pathogens. In a Candida albicans infection model, Esculentin(1-18) not only increased the survival of the infected worms but also reduced the fungal load within the nematode's intestine. nih.govnih.gov A notable outcome was the peptide's ability to inhibit the transition of C. albicans from its yeast form to the more virulent hyphal form within the worm's gut, a critical factor in its pathogenicity. nih.govnih.gov
Interactive Data Table: Efficacy of Esculentin(1-18) in C. elegans Infection Models
| Pathogen | Peptide | Key Findings in C. elegans Model | Reference(s) |
|---|---|---|---|
| Pseudomonas aeruginosa (multi-drug resistant) | Esculentin(1-18) | Increased survival rate of infected worms; permeated bacterial membrane within the nematode. | |
| Candida albicans | Esculentin(1-18) | Increased worm survival by over 50% within 24 hours; caused a ~40% reduction in CFU in the intestine; inhibited hyphal formation. | nih.govnih.gov |
| Escherichia coli O157:H7 | Esculentin(1-21) and Esculentin(1-18) | While primarily an in vitro study, it references the use of C. elegans models for other esculentin derivatives. | mdpi.com |
Murine Models of Bacterial Infection (e.g., Sepsis, Pneumonia, Keratitis)
Murine models are a cornerstone of preclinical research, providing a mammalian system to evaluate the efficacy of antimicrobial agents against various types of infections. Derivatives of this compound, particularly Esculentin(1-21), have been tested in several mouse models of bacterial infection, demonstrating significant therapeutic potential. nih.govresearchgate.netnih.gov
In a murine model of sepsis induced by a lethal dose of P. aeruginosa, treatment with Esculentin(1-21) resulted in a 40% survival rate after 12 days, whereas all untreated control mice succumbed to the infection within 72 hours. nih.gov This highlights the peptide's ability to combat systemic bacterial infections.
The efficacy of Esculentin(1-21) was also evaluated in a mouse model of acute P. aeruginosa-induced pneumonia. nih.govresearchgate.net In this model, the peptide administration led to a dose-dependent increase in survival rates. nih.gov
Furthermore, Esculentin-1a(1-21)NH2 was investigated as a topical treatment for bacterial keratitis, an infection of the cornea. nih.gov In a murine model of P. aeruginosa keratitis, dropwise administration of the peptide to the ocular surface significantly reduced the severity of the infection. nih.gov This was evidenced by lower clinical scores, a substantial decrease in the corneal bacterial load (a difference of 4 log10 colony counts compared to controls), and a reduction in the recruitment of inflammatory cells by half. nih.gov
Interactive Data Table: Summary of this compound Derivative Efficacy in Murine Infection Models
| Infection Model | Pathogen | Peptide Derivative | Key Findings in Murine Model | Reference(s) |
|---|---|---|---|---|
| Sepsis | Pseudomonas aeruginosa PAO1 | Esculentin(1-21) | Protected 40% of animals from death over a 12-day period. | nih.gov |
| Pneumonia | Pseudomonas aeruginosa | Esculentin(1-21) | Resulted in 25% animal survival at the highest dose after 60 hours. | nih.gov |
| Keratitis | Pseudomonas aeruginosa ATCC 19660 | Esculentin-1a(1-21)NH2 | Significantly reduced clinical infection score and lowered viable bacterial count in the cornea. | nih.gov |
Studies on Intracellular Bacterial Clearance within Host Cells using Animal Models
The ability of bacteria to invade and survive within host cells presents a significant challenge for antibiotic treatment. Some antimicrobial peptides have shown the capacity to act on these intracellular pathogens.
While direct evidence from animal models focusing exclusively on the intracellular clearance mechanism of this compound is still emerging, studies on its derivatives provide strong indications of this capability. Research using bronchial epithelial cells from cystic fibrosis patients demonstrated that Esculentin(1-21) and its diastereomer, Esc(1-21)-1c, could effectively kill P. aeruginosa that had been internalized into these cells. nih.gov Esc(1-21)-1c, in particular, showed high efficacy, achieving 90% killing of intracellular bacteria. nih.gov
Current Research Gaps and Future Directions for Esculentin 1 Or1 Investigation
Further Elucidation of Novel or Less Understood Mechanisms of Esculentin-1-OR1 Action
The primary mechanism of action for many antimicrobial peptides (AMPs), including esculentin (B142307) derivatives, is the permeabilization and disruption of microbial cell membranes. imrpress.comnih.gov This is often initiated by electrostatic interactions between the cationic peptide and the negatively charged components of the bacterial membrane. nih.gov However, there is growing evidence that AMPs may also possess intracellular targets or disrupt other key cellular processes. imrpress.com For instance, some AMPs are known to inhibit DNA and protein synthesis or interfere with chaperone-assisted protein folding. imrpress.com
While the membrane-disrupting capabilities of esculentin peptides have been a primary focus, less is known about other potential mechanisms. Future research should aim to identify if this compound or its derivatives interact with specific intracellular components. Studies have shown that some esculentin derivatives can influence the expression of bacterial genes related to stress response and biofilm formation, suggesting a more complex interaction than simple membrane lysis. nih.govmdpi.com Techniques such as proteomic analysis of treated bacteria could reveal changes in protein expression profiles, providing clues to intracellular targets. nih.gov Furthermore, investigating the peptide's ability to modulate host immune responses, a property observed in some esculentin derivatives, could uncover novel therapeutic applications. uniroma1.itnih.gov
Strategies to Enhance Biostability and Overcome Proteolytic Degradation of this compound Derivatives
A significant hurdle in the therapeutic development of peptide-based drugs is their susceptibility to proteolytic degradation by host and bacterial proteases. nih.govnih.gov This poor biostability can limit their efficacy and in vivo half-life. nih.gov Several strategies have been explored to enhance the stability of esculentin derivatives.
One promising approach is the selective incorporation of non-natural amino acids, such as D-isomers, into the peptide sequence. uniroma1.itnih.gov Since proteases are stereospecific for L-amino acids, the presence of D-amino acids can protect the peptide from enzymatic cleavage. nih.gov For example, a diastereomer of Esculentin-1a(1-21)NH2, named Esc(1-21)-1c, which contains two D-amino acids, demonstrated significantly greater resistance to degradation by both human and bacterial elastases. nih.govnih.gov This increased stability correlated with improved efficacy in preclinical models. nih.gov
Other strategies to enhance biostability that could be applied to this compound derivatives include:
Cyclization: Creating a cyclic peptide structure can reduce the number of exposed cleavage sites for proteases.
Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can shield the peptide from proteases and increase its hydrodynamic radius, prolonging circulation time.
Terminal Modifications: Amidation of the C-terminus or acetylation of the N-terminus can block the action of exopeptidases.
Future research should systematically evaluate these and other chemical modifications to identify the most effective strategies for improving the biostability of this compound and its analogues.
Development of Advanced Delivery Systems for this compound in Research Settings
To overcome limitations such as poor bioavailability and potential cytotoxicity at high concentrations, advanced delivery systems are being investigated for antimicrobial peptides. nih.govnih.gov These systems can protect the peptide from degradation, control its release, and potentially target it to the site of infection. scielo.br
Nanoparticle-Based Formulations
Nanoparticles (NPs) offer a versatile platform for peptide delivery. scielo.brnih.gov Various types of nanoparticles, including lipid-based and polymeric nanoparticles, have been explored. nih.gov
Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been successfully used to encapsulate esculentin derivatives. nih.govmdpi.com These formulations have shown the ability to reduce the peptide's toxicity while maintaining its antimicrobial activity. mdpi.com For instance, PLGA nanoparticles loaded with Esc(1-21) and its diastereomer, coated with polyvinyl alcohol (PVA), demonstrated sustained inhibition of P. aeruginosa growth. mdpi.com
Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) are other promising carriers. scielo.brmdpi.com They are generally biocompatible and can encapsulate both hydrophilic and hydrophobic molecules. scielo.brmdpi.com
Metallic Nanoparticles: Gold nanoparticles (AuNPs) have been used to conjugate with esculentin derivatives. nih.govfrontiersin.org This conjugation can protect the peptide from proteolytic degradation and enhance its activity against certain pathogens. nih.govfrontiersin.org
Covalent Immobilization onto Biomedical Device Surfaces
For applications such as preventing medical device-associated infections, covalent immobilization of this compound onto surfaces is a promising strategy. nih.gov This approach can create antimicrobial surfaces that resist biofilm formation. Research has demonstrated the successful covalent immobilization of other antimicrobial peptides, like nisin, onto materials such as multi-walled carbon nanotubes, significantly enhancing their anti-biofilm properties. rsc.org Similar techniques could be adapted for this compound, potentially involving linkers like polyethylene glycol (PEG) to ensure the peptide's flexibility and activity after immobilization. rsc.org
Comprehensive Preclinical Pharmacological Profiling of this compound and its Analogues
A thorough understanding of the pharmacological profile of this compound and its analogues is essential for their development. This includes detailed studies on their spectrum of antimicrobial activity, kinetics of killing, and potential for resistance development.
While derivatives of Esculentin-1a (B1576700) and -1b have been tested against a range of bacteria and fungi, comprehensive profiling of this compound is still needed. nih.govnih.gov Studies should include clinically relevant, multidrug-resistant strains to assess the potential of these peptides to address the challenge of antibiotic resistance.
Table 1: Investigated Activities of Esculentin Derivatives
| Derivative | Investigated Activity | Finding | Reference |
|---|---|---|---|
| Esculentin-1a(1-21)NH2 | Anti-biofilm activity against P. aeruginosa | Potent activity against both planktonic and biofilm forms. | researchgate.net |
| Esc(1-21)-1c | Stability against proteases | More resistant to human and bacterial elastases than the all-L-amino acid version. | nih.govnih.gov |
| Esculentin-1b(1-18) | Mechanism of action | Rapidly kills E. coli by permeating the outer and inner membranes. | nih.gov |
Future preclinical studies should also investigate the immunomodulatory properties of this compound. Some esculentin derivatives have been shown to influence the production of cytokines and promote the migration of epithelial cells, suggesting a role in tissue repair and host defense beyond direct microbial killing. nih.govresearchgate.net Understanding these effects is crucial for a complete pharmacological profile.
Design and Synthesis of Next-Generation this compound Analogues with Optimized Properties
The knowledge gained from structure-activity relationship (SAR) studies of existing esculentin peptides can guide the rational design and synthesis of new analogues with improved characteristics. nih.govnih.gov The goal is to create peptides with enhanced antimicrobial potency, increased biostability, and reduced cytotoxicity. nih.gov
Truncated analogues, containing only the essential active regions of the peptide, can be more cost-effective to synthesize. imrpress.com For example, the N-terminal 1-18 fragment of esculentin-1b (B1576697) was found to retain significant antimicrobial activity. nih.gov
Table 2: Examples of Esculentin Analogues and their Properties
| Analogue | Modification | Optimized Property | Reference |
|---|---|---|---|
| Esc(1-21)-1c | Replacement of two L-amino acids with D-amino acids | Increased resistance to proteolytic degradation and enhanced anti-biofilm activity. | nih.govnih.gov |
| Esculentin-1a(1-21)NH2 | Truncated version of Esculentin-1a | Potent activity against P. aeruginosa. | rcsb.org |
Future design strategies should focus on a multi-parameter optimization approach. This involves simultaneously considering factors such as charge, hydrophobicity, helical content, and susceptibility to proteolysis. For instance, the introduction of D-amino acids in Esc(1-21)-1c not only improved stability but also reduced its helicity and cytotoxicity. rcsb.org By systematically exploring the chemical space through the synthesis and screening of new analogues, it may be possible to develop next-generation this compound derivatives that are highly effective and suitable for further preclinical and clinical development.
Exploration of Multifunctional Properties of this compound beyond Direct Antimicrobial Activity
While the primary research focus on this compound and its analogues has been their potent antimicrobial capabilities, emerging evidence suggests a broader range of biological activities. These multifunctional properties, including immunomodulation and the promotion of wound healing, are of significant scientific interest as they could expand the potential therapeutic applications of this class of peptides. This section explores the research into these activities, primarily drawing from studies on the closely related and well-researched derivative, Esculentin-1a(1-21)NH2, as a model for understanding the potential of this compound.
Immunomodulatory Effects
The immune system's response to infection is a delicate balance, and dysregulation can lead to chronic inflammation and tissue damage. Peptides that can both kill pathogens and modulate the host's immune response are therefore of great therapeutic interest. Research on esculentin-derived peptides indicates that they possess such immunomodulatory properties.
Studies have shown that Esculentin-1a(1-21)NH2 and its diastereomer, Esc(1-21)-1c, can neutralize the effects of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. semanticscholar.org This neutralization is crucial, as an excessive inflammatory response to LPS can lead to septic shock. semanticscholar.org The peptides have been observed to inhibit the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), from macrophages that have been stimulated by LPS. semanticscholar.org This suggests a mechanism by which these peptides can dampen an overactive inflammatory cascade.
Furthermore, it has been proposed that the in vivo efficacy of these peptides in animal models of infection may not solely be due to their direct bactericidal action but also to their ability to modulate the host's immune response, enhancing the clearance of bacteria. nih.govresearchgate.net This dual action of antimicrobial and immunomodulatory activity highlights the potential of esculentin peptides as valuable therapeutics for infectious diseases. researchgate.net
Wound Healing and Tissue Repair
The process of wound healing is complex, involving cell migration, proliferation, and the formation of new tissue and blood vessels. Several studies have highlighted the potential of esculentin-derived peptides to promote these processes.
Research has demonstrated that Esculentin-1a(1-21)NH2 can significantly stimulate the migration of human keratinocytes, the primary cell type in the epidermis, which is a critical step in the re-epithelialization of wounds. frontiersin.org This effect was found to be more efficient than that of the human cathelicidin (B612621) LL-37, a well-known wound-healing promoter. frontiersin.org The mechanism behind this enhanced migration involves the activation of the Epidermal Growth Factor Receptor (EGFR) and the STAT3 protein. frontiersin.org
In addition to promoting the migration of skin cells, Esculentin-1a(1-21)NH2 has been shown to accelerate wound closure in animal models by promoting angiogenesis, the formation of new blood vessels. nih.gov This process is vital for supplying nutrients and oxygen to the healing tissue. The peptide was found to stimulate the proliferation and migration of human umbilical vein endothelial cells (HUVECs) through the activation of the PI3K/AKT signaling pathway. nih.gov The increased expression of CD31, a marker for angiogenesis, further supports the role of this peptide in promoting the vascularization of wound beds. nih.gov
The ability of these peptides to stimulate the repair of damaged tissues, such as the airway epithelium, is particularly relevant in the context of chronic infections like those seen in cystic fibrosis patients. researchgate.netnih.gov Studies have shown that esculentin-derived peptides can promote the migration of bronchial epithelial cells, even in the presence of bacterial components like LPS that would typically inhibit this process. nih.gov
Antioxidant Properties
While direct research into the antioxidant properties of this compound is limited, the broader class of compounds to which it belongs, peptides and related natural products, often exhibit such activities. For instance, esculetin (B1671247) and its glycoside esculin (B1671248) have been shown to possess antioxidant effects by promoting the expression of endogenous antioxidant proteins. nih.gov Although chemically distinct from the peptide this compound, this highlights the potential for related natural compounds to combat oxidative stress. Oxidative stress is a key factor in the pathology of many inflammatory conditions and chronic diseases. The ability to scavenge free radicals and reduce oxidative damage could be a complementary mechanism by which esculentin peptides contribute to tissue protection and healing. Further investigation is warranted to specifically determine the antioxidant capacity of this compound.
| Multifunctional Property | Observed Effect | Investigated Compound | Key Findings |
| Immunomodulation | LPS neutralization | Esc(1-21) and Esc(1-21)-1c | Inhibited LPS-induced release of IL-6 from macrophages. semanticscholar.org |
| Enhanced bacterial clearance | Esc(1-21) | In vivo efficacy may be partly due to immunomodulatory activity. nih.govresearchgate.net | |
| Wound Healing | Keratinocyte migration | Esculentin-1a(1-21)NH2 | Stimulated migration of human keratinocytes via EGFR and STAT3 activation. frontiersin.org |
| Angiogenesis | Esculentin-1a(1-21)NH2 | Promoted proliferation and migration of HUVECs through the PI3K/AKT pathway. nih.gov | |
| Bronchial epithelium repair | Esc(1-21) and Esc(1-21)-1c | Stimulated migration of bronchial epithelial cells, even in the presence of LPS. nih.gov | |
| Antioxidant Activity | Potential for oxidative stress reduction | Esculetin and Esculin | Promote expression of endogenous antioxidant proteins. nih.gov |
Q & A
Q. How can researchers ensure compliance with ethical standards in animal studies involving this compound?
- Methodological Answer : Follow ARRIVE guidelines for experimental design, including randomization, blinding, and sample-size justification. Obtain ethics committee approval before initiating studies. Publish raw data (e.g., survival curves, histopathology) in supplementary materials to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
